molecular formula C7H6ClFN2 B1621370 3-Chloro-4-fluorobenzimidamide CAS No. 504404-34-6

3-Chloro-4-fluorobenzimidamide

Cat. No. B1621370
CAS RN: 504404-34-6
M. Wt: 172.59 g/mol
InChI Key: JEKDVUSWMBGDNX-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzimidamide is a chemical compound with the molecular formula C7H6ClFN2 and a molecular weight of 172.59 . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds incorporating the 3-chloro-4-fluorophenyl fragment, such as 3-Chloro-4-fluorobenzimidamide, involves the creation of new small compounds. This process reveals the ability to establish profitable contact with the catalytic site of certain enzymes . Another synthesis method involves the reaction of 2-chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone with 1-[(3-chloro-4-fluorophenyl)methyl]piperazine .


Physical And Chemical Properties Analysis

3-Chloro-4-fluorobenzimidamide has a molecular weight of 172.59 . More detailed physical and chemical properties are not available in the sources.

Safety and Hazards

While specific safety and hazard information for 3-Chloro-4-fluorobenzimidamide is not available, it’s generally advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .

Future Directions

The future directions for 3-Chloro-4-fluorobenzimidamide could involve its use in the synthesis of new small compounds. The 3-chloro-4-fluorophenyl fragment in 3-Chloro-4-fluorobenzimidamide has shown the ability to establish profitable contact with the catalytic site of certain enzymes, suggesting potential applications in pharmaceutical research .

properties

IUPAC Name

3-chloro-4-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKDVUSWMBGDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369629
Record name 3-Chloro-4-fluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorobenzimidamide

CAS RN

504404-34-6
Record name 3-Chloro-4-fluorobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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